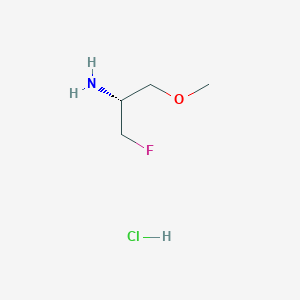

(2R)-1-Fluoro-3-methoxypropan-2-amine;hydrochloride

Description

(2R)-1-Fluoro-3-methoxypropan-2-amine;hydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by the presence of a fluorine atom, a methoxy group, and an amine group, making it a versatile molecule for chemical reactions and research applications.

Properties

IUPAC Name |

(2R)-1-fluoro-3-methoxypropan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10FNO.ClH/c1-7-3-4(6)2-5;/h4H,2-3,6H2,1H3;1H/t4-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDBDMRBNDCTOQS-WCCKRBBISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CF)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H](CF)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-Fluoro-3-methoxypropan-2-amine;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Fluorination: Introduction of the fluorine atom to the precursor molecule.

Methoxylation: Addition of the methoxy group.

Amination: Incorporation of the amine group.

Hydrochloride Formation: Conversion of the free amine to its hydrochloride salt.

Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems for precise control of reaction parameters is crucial to achieve consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-Fluoro-3-methoxypropan-2-amine;hydrochloride can undergo various types of chemical reactions, including:

Oxidation: Conversion of the amine group to a nitro or nitroso group.

Reduction: Reduction of the fluorine atom to a hydrogen atom.

Substitution: Replacement of the methoxy group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily noted for its potential in drug development due to its ability to interact with various biological targets. The introduction of a fluorine atom is known to improve lipophilicity and metabolic stability, which are critical factors in enhancing drug efficacy and bioavailability.

Antidepressant Activity

Research has indicated that (2R)-1-Fluoro-3-methoxypropan-2-amine;hydrochloride exhibits significant antidepressant-like effects. Its structure allows for enhanced binding affinities to neurotransmitter receptors, making it a candidate for further investigation in treating depression and anxiety disorders.

Neuroprotective Properties

The compound's methoxy group contributes to its neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis.

Synthesis and Characterization

The synthesis of this compound can be achieved through various chemical routes, including nucleophilic substitution reactions. The following table summarizes different synthetic methods employed:

| Synthesis Method | Description |

|---|---|

| Nucleophilic Substitution | Involves the reaction of 3-methoxypropan-2-amine with fluorinating agents. |

| Reductive Amination | Utilizes aldehydes or ketones to form the amine compound via reduction steps. |

| Direct Fluorination | Employs fluorinating reagents to introduce the fluorine atom into the structure. |

Case Study: Antidepressant Efficacy

A study conducted on rodents demonstrated that this compound significantly reduced depressive behaviors as measured by the forced swim test and tail suspension test. The results indicated a dose-dependent response, suggesting its potential as a novel antidepressant agent.

Case Study: Neuroprotective Effects

In vitro studies using human neuronal cell lines revealed that treatment with this compound led to decreased levels of reactive oxygen species and increased cell viability under stress conditions. These findings support its application in neuroprotection research .

Mechanism of Action

The mechanism by which (2R)-1-Fluoro-3-methoxypropan-2-amine;hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2R)-1-Fluoro-3-methoxypropan-2-amine;hydrochloride include:

- (2R)-1-Fluoro-3-methoxypropan-2-amine

- (2R)-1-Fluoro-3-methoxypropan-2-amine;hydrobromide

- (2R)-1-Fluoro-3-methoxypropan-2-amine;hydroiodide

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity in various chemical and biological contexts.

Biological Activity

(2R)-1-Fluoro-3-methoxypropan-2-amine; hydrochloride is a chiral amine compound that has garnered attention for its potential biological activities. This article explores the compound's mechanisms of action, therapeutic applications, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of (2R)-1-Fluoro-3-methoxypropan-2-amine; hydrochloride can be represented as follows:

- Molecular Formula : C4H11ClFNO

- Molecular Weight : 141.59 g/mol

The presence of a fluorine atom and a methoxy group contributes to its biological activity, influencing interactions with biological targets.

Research indicates that (2R)-1-Fluoro-3-methoxypropan-2-amine; hydrochloride may act through multiple mechanisms:

- Inhibition of BCDIN3D Activity : The compound has been associated with inhibiting BCDIN3D, an RNA methyltransferase implicated in cancer progression. Inhibition of this enzyme can lead to increased levels of tumor suppressor microRNAs, such as miR-145, thereby reducing tumorigenic potential in breast cancer cells .

- Regulation of Gene Expression : (2R)-1-Fluoro-3-methoxypropan-2-amine may also play a role in modulating the expression of genes regulated by transcription factors like TEAD, which are involved in various cellular processes including proliferation and differentiation .

Biological Activity and Therapeutic Applications

The biological activity of (2R)-1-Fluoro-3-methoxypropan-2-amine; hydrochloride has been explored in various studies:

Table 1: Summary of Biological Activities

Case Studies

Several studies have highlighted the therapeutic potential of (2R)-1-Fluoro-3-methoxypropan-2-amine; hydrochloride:

- Breast Cancer Research : A study demonstrated that treatment with the compound led to significant decreases in BCDIN3D levels, which correlated with increased expression of miR-145 and reduced invasiveness in MCF-7 breast cancer cells. This suggests a promising role for (2R)-1-Fluoro-3-methoxypropan-2-amine in cancer therapy .

- Neuropharmacological Effects : Another investigation into the compound's effects on mood disorders indicated that it may possess antidepressant-like properties, potentially through modulation of neurotransmitter systems. This points to its versatility as a therapeutic agent beyond oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.